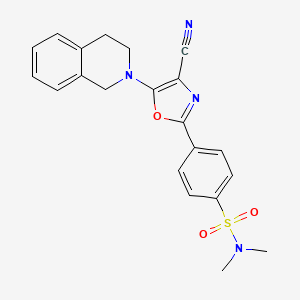
4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a combination of cyano, oxazole, isoquinoline, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide likely involves multiple steps, including the formation of the oxazole ring, the introduction of the cyano group, and the attachment of the isoquinoline and sulfonamide moieties. Typical reaction conditions might include:
Formation of Oxazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of Cyano Group: This might be achieved through nucleophilic substitution reactions using cyanide salts.
Attachment of Isoquinoline and Sulfonamide Moieties: These steps could involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, under palladium catalysis.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The sulfonamide group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products might include oxidized isoquinoline derivatives.
Reduction: Products could include primary amines.
Substitution: Products might include substituted sulfonamides.
科学的研究の応用
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: The sulfonamide group suggests potential as an enzyme inhibitor.
Receptor Binding: The compound might interact with biological receptors, influencing cellular processes.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
作用機序
The mechanism of action of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide: Unique due to its combination of functional groups.
Other Sulfonamides: Similar in having the sulfonamide group but differing in other functional groups.
Isoquinoline Derivatives: Similar in having the isoquinoline moiety but differing in other functional groups.
Uniqueness
Functional Group Combination: The unique combination of cyano, oxazole, isoquinoline, and sulfonamide groups.
Unique applications in various fields due to its distinct chemical properties.
特性
IUPAC Name |
4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24(2)29(26,27)18-9-7-16(8-10-18)20-23-19(13-22)21(28-20)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICROTZTXIKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)
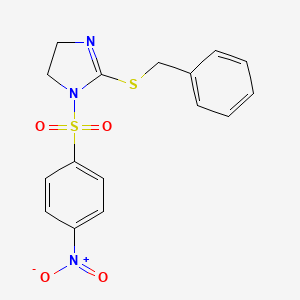
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)
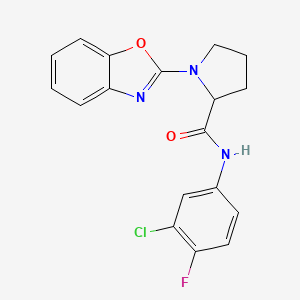
![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)
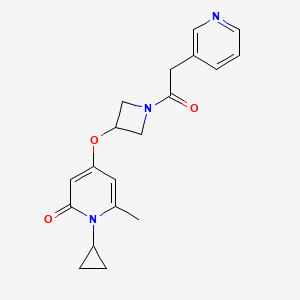
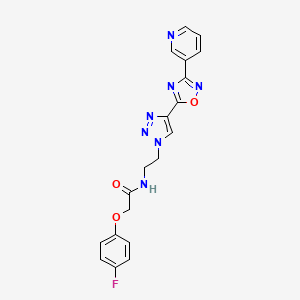
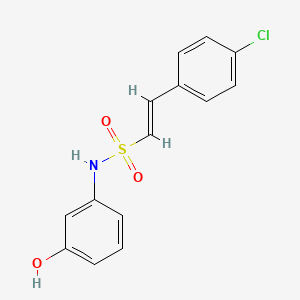
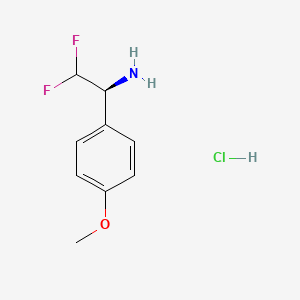
![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)
![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)
